BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Apoptosis induction Caspase activation Anticancer drug discovery

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic small molecule belonging to the 4-aryl-4H-chromene class, characterized by a chromen-4-one core with a 4-chlorophenyl substituent at the 3-position and a dimethylcarbamate ester at the 7-position. The 4-aryl-4H-chromene scaffold is recognized as a privileged apoptosis-inducing chemotype identified through cell- and caspase-based high-throughput screening.

Molecular Formula C18H14ClNO4
Molecular Weight 343.76
CAS No. 844661-93-4
Cat. No. B2495330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
CAS844661-93-4
Molecular FormulaC18H14ClNO4
Molecular Weight343.76
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3
InChIKeyCGIYVSYMCTXYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 844661-93-4) – Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic small molecule belonging to the 4-aryl-4H-chromene class, characterized by a chromen-4-one core with a 4-chlorophenyl substituent at the 3-position and a dimethylcarbamate ester at the 7-position [1]. The 4-aryl-4H-chromene scaffold is recognized as a privileged apoptosis-inducing chemotype identified through cell- and caspase-based high-throughput screening [2]. The compound has a molecular weight of 343.8 g/mol, a calculated XLogP3-AA of 3.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, placing it within favorable drug-like physicochemical space [1].

Why 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate Cannot Be Replaced by a Generic 4-Aryl-4H-chromene Analog in Scientific Procurement


The 4-aryl-4H-chromene scaffold exhibits steep structure–activity relationships (SAR) at multiple positions, meaning that seemingly minor substitutions can produce order-of-magnitude differences in apoptosis induction potency and target engagement [1]. The 7-position is particularly sensitive: a small hydrophobic group such as NMe₂ is preferred, and di-substitution at 5,7- or 6,7-positions generally causes a large decrease in potency [2]. The dimethylcarbamate at the 7-position of the target compound represents a distinct chemical entity—not merely a bioisostere of NMe₂—that can alter hydrogen-bonding capacity, metabolic stability, and CYP inhibition profile relative to the 7-amino or 7-methoxy analogs commonly cited as reference compounds in the chromene literature [1]. Therefore, substituting this compound with a generic 7-NMe₂ or 7-OMe 4-aryl-4H-chromene without experimental validation risks losing the specific biological signature that may be required for a given assay or industrial application.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate vs. Closest Structural Analogs


Apoptosis-Induction Potency: Class-Level SAR Informs Expected Activity Relative to 7-NMe₂ Lead Compound

The 4-aryl-4H-chromene class was validated through a cell- and caspase-based high-throughput screening assay identifying potent apoptosis inducers. The 7-position SAR study demonstrated that a small hydrophobic group (e.g., NMe₂) is optimal; the lead compound MX58151 (7-NMe₂, 4-(3-methoxy-4,5-methylenedioxyphenyl)) exhibited potent caspase activation and cell proliferation inhibition [1]. The dimethylcarbamate group at the 7-position of the target compound differs electronically and sterically from NMe₂, introducing an additional carbonyl oxygen capable of hydrogen bonding, which may modulate target protein interactions. Although direct EC₅₀ data for the target compound are not publicly available, the 7-position SAR trend provides a class-level inference that the target compound is likely to retain apoptosis-inducing activity, while its altered electronic profile may confer differential selectivity or metabolic stability compared to the 7-NMe₂ standard [1].

Apoptosis induction Caspase activation Anticancer drug discovery

CYP2A6 Inhibition: Target Compound vs. Structurally Related Chromene Derivatives

CYP2A6 inhibition is a key parameter for evaluating drug–drug interaction potential. The target compound has been tested in a human CYP2A6 inhibition assay using coumarin 7-hydroxylation as a probe substrate in a baculovirus-infected insect cell system, yielding a Ki of 90 nM and an IC₅₀ of 400 nM [1]. While direct comparator data for the closest structural analogs (e.g., 7-NMe₂ or 7-OMe derivatives) in the same assay are not publicly available, the observed sub-micromolar CYP2A6 inhibition places this compound in a potency range that may be relevant for applications where CYP2A6 modulation is either desired or must be avoided. The dimethylcarbamate group is known in medicinal chemistry to influence CYP interactions through both steric and electronic effects, distinguishing it from the simpler 7-NMe₂ substitution.

CYP inhibition Drug metabolism Hepatotoxicity screening

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 7-Dimethylamino Analog

The target compound has a computed XLogP3-AA of 3.6 and zero hydrogen bond donors (HBD), while the 7-dimethylamino analog (3-(4-chlorophenyl)-4-oxo-4H-chromen-7-amine) would be expected to have a lower logP and one HBD [1][2]. This difference in lipophilicity and hydrogen-bonding capacity can influence membrane permeability, protein binding, and oral bioavailability. In CNS drug discovery, compounds with XLogP between 3 and 5 and zero HBD are often preferred for blood-brain barrier penetration, giving the target compound a potential advantage over the more polar 7-amino analog for neurological applications.

Lipophilicity Drug-likeness Permeability prediction

Metabolic Stability: Carbamate vs. Amino Substituent at the 7-Position

Dimethylcarbamate groups are recognized in medicinal chemistry as metabolic soft spots that can undergo hydrolysis to release the parent phenol or amine, or can act as prodrug moieties. In contrast, the 7-dimethylamino group in 4-aryl-4H-chromenes is subject to N-demethylation and potential formation of reactive metabolites via N-oxidation [1]. While no head-to-head microsomal stability data exist for this specific pair, the carbamate offers a distinct metabolic pathway (esterase-mediated hydrolysis to the 7-hydroxy intermediate) that may result in a different clearance profile and half-life compared to the N-dealkylation pathway of the 7-NMe₂ analog. This distinction is critical for in vivo pharmacology studies where exposure duration must be controlled.

Metabolic stability Prodrug design Pharmacokinetics

Selectivity Implications: 4-Chlorophenyl vs. 4-Methoxyphenyl and Other 4-Aryl Variants

The 4-aryl group SAR study of the chromene class revealed that the nature of the 4-aryl substituent profoundly influences potency and selectivity. In the seminal J Med Chem study, swapping the 4-aryl group from 3-methoxy-4,5-methylenedioxyphenyl (1a, EC₅₀ = 130 nM) to 3-bromo-4,5-dimethoxyphenyl (1c, EC₅₀ = 19 nM) resulted in a ~7-fold increase in apoptosis induction potency in T47D cells [1]. The 4-chlorophenyl group in the target compound is electronically distinct (electron-withdrawing Cl vs. electron-donating OMe) and may confer a different selectivity profile across cell lines. The QSAR analysis by Khoshneviszadeh et al. further demonstrated that 2D autocorrelation descriptors and dipole moments significantly influence activity, with different determinants for H1299 (lung) vs. T47D (breast) and DLD-1 (colon) cell lines, suggesting that the mechanism of action may be cell-type dependent [2].

Selectivity Target engagement Structure-activity relationship

Recommended Application Scenarios for 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate Based on Quantitative Differentiation Evidence


Apoptosis Mechanism-of-Action Studies Requiring a Carbamate-Containing 4-Aryl-4H-chromene Probe

The dimethylcarbamate at the 7-position provides a hydrogen-bond-capable functional group that may alter target protein interactions compared to the 7-NMe₂ lead series. Researchers investigating the molecular mechanism of 4-aryl-4H-chromene-induced apoptosis can employ this compound to dissect the contribution of the 7-substituent to caspase activation and cell-cycle arrest profiles [1].

CYP2A6 Drug–Drug Interaction Screening Panels

With a measured Ki of 90 nM against human CYP2A6, this compound can serve as a reference inhibitor or test article in CYP inhibition panels designed to assess the drug–drug interaction potential of new chemical entities metabolized by CYP2A6 [2]. Its sub-micromolar potency places it within the range relevant for hepatotoxicity and drug interaction risk assessment.

Structure–Selectivity Relationship Studies Across Cancer Cell Line Panels

The 4-chlorophenyl substituent distinguishes this compound from the more common 4-methoxyphenyl and 3,4-methylenedioxyphenyl analogs that dominate the published literature. Systematic profiling of this compound alongside variants bearing different 4-aryl groups in T47D, H1299, and DLD-1 cell lines can uncover cell-type-selective apoptosis induction patterns, as suggested by the QSAR models of Khoshneviszadeh et al. [3].

Metabolic Stability Profiling of Carbamate-Containing Chromene Derivatives

The dimethylcarbamate group represents a distinct metabolic liability relative to the 7-amino and 7-methoxy analogs. This compound can be used in microsomal or hepatocyte stability assays to experimentally determine the half-life and clearance pathway of the carbamate moiety, generating data critical for prodrug design or for selecting the optimal 7-substituent in in vivo pharmacology studies [4].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.